molecular formula C20H16FN3O2S B2380331 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide CAS No. 338962-77-9

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide

Cat. No. B2380331
CAS RN: 338962-77-9
M. Wt: 381.43
InChI Key: RNXBIGOMULEHRD-UHFFFAOYSA-N
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Description

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide (2-FAPB) is an organic compound with a wide range of applications in the scientific world. It is a synthetic molecule that has been used in various scientific studies, ranging from drug discovery to biochemistry and physiology. 2-FAPB is a promising compound due to its unique properties and its ability to be synthesized in laboratory settings.

Scientific Research Applications

Antimicrobial and Antitumor Properties

Research has explored the antimicrobial and antitumor properties of compounds structurally related to 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide. For instance, thiazole and pyrazole derivatives based on tetrahydrobenzothiophene and thiophene exhibited promising antimicrobial activities, highlighting the potential of sulfur-containing compounds in this field (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010; Khalil, Berghot, Abd El-Ghani, & Gouda, 2010). Moreover, derivatives of sulfonamide, a compound structurally akin to the subject compound, have been designed and synthesized, displaying significant antitumor activities with low toxicity, thus presenting a potential avenue for cancer treatment (Huang, Lin, & Huang, 2002).

Optical and Material Applications

Certain derivatives of benzene and pyridine, akin to the molecular structure of the compound , have been studied for their potential in material science and optics. For instance, green-emitting iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands have showcased high photoluminescence quantum yields, indicating potential applications in optoelectronic devices (Constable, Ertl, Housecroft, & Zampese, 2014). Moreover, aromatic polyimides derived from thiophenyl-substituted benzidines, sharing structural similarities with the compound , exhibited high refractive indices and small birefringence, which could be beneficial for applications requiring optical materials with specific light-refracting properties (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Drug Design and Molecular Interaction Studies

Compounds structurally similar to 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide have also been used in the context of drug design and understanding molecular interactions. For instance, benzamide derivatives with thiourea-substituted benzenesulfonamides have been synthesized and investigated as carbonic anhydrase inhibitors, a crucial enzyme in many biological processes (Tuğrak, Gul, Demir, & Gulcin, 2020). Furthermore, quantum chemical insight into the structure and interactions of aromatic and heterocyclic sulfonamides has been provided, offering valuable information for drug development and other applications (Remko, 2010).

properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-13(25)23-19-11-10-16(12-22-19)27-18-5-3-2-4-17(18)20(26)24-15-8-6-14(21)7-9-15/h2-12H,1H3,(H,24,26)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBIGOMULEHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide

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